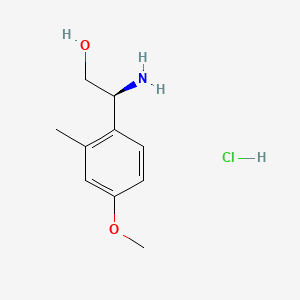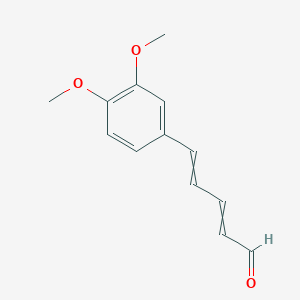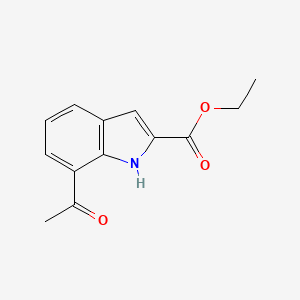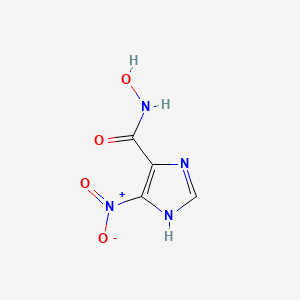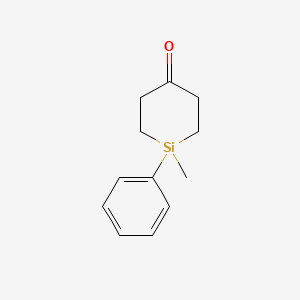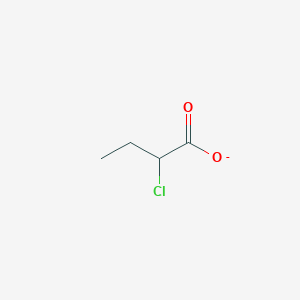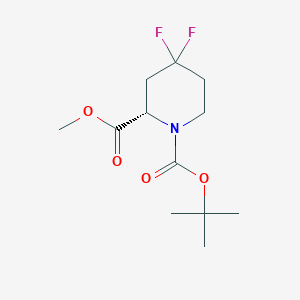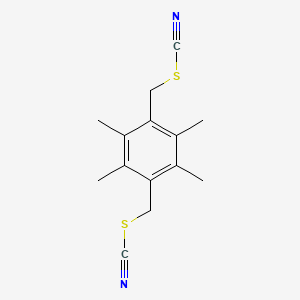
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene is an organic compound characterized by the presence of four methyl groups and two thiocyanatomethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4,5-tetramethylbenzene.
Bromination: The methyl groups at the 3 and 6 positions are brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Thiocyanation: The brominated intermediate is then reacted with potassium thiocyanate in the presence of a copper(I) catalyst to introduce the thiocyanatomethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiocyanatomethyl groups can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanatomethyl groups can be reduced to form methylamine derivatives.
Substitution: The thiocyanatomethyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Methylamine derivatives.
Substitution: Corresponding substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene involves its interaction with molecular targets through its thiocyanatomethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can modify the activity of biological molecules or materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the thiocyanatomethyl groups, making it less reactive in certain chemical reactions.
1,2,3,5-Tetramethylbenzene: Different substitution pattern on the benzene ring, leading to different chemical properties.
1,2,3,4-Tetramethylbenzene: Another isomer with a different substitution pattern.
Eigenschaften
CAS-Nummer |
70477-55-3 |
|---|---|
Molekularformel |
C14H16N2S2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
[2,3,5,6-tetramethyl-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C14H16N2S2/c1-9-10(2)14(6-18-8-16)12(4)11(3)13(9)5-17-7-15/h5-6H2,1-4H3 |
InChI-Schlüssel |
QOBUTQBFVKUEQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CSC#N)C)C)CSC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


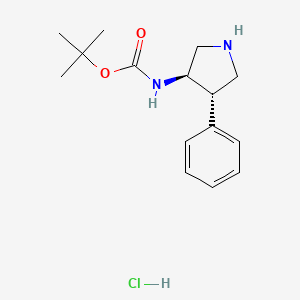
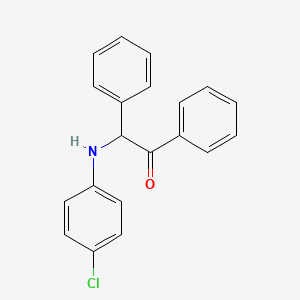
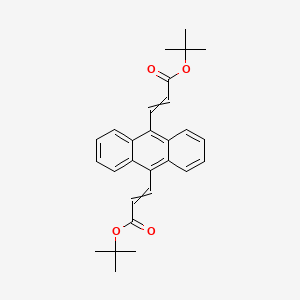
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
